1-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]cyclopentan-1-ol
Overview
Description
1-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]cyclopentan-1-ol is a chemical compound that has garnered significant interest in the scientific community due to its potential therapeutic and environmental applications. This compound features a benzothiazole moiety, which is known for its diverse biological activities and industrial applications .
Mechanism of Action
- However, we can explore related benzothiazole derivatives to gain insights. For instance, some benzothiazole-based compounds have been studied for their anti-tubercular activity. These derivatives exhibit inhibitory potency against Mycobacterium tuberculosis (M. tuberculosis) and are synthesized through various pathways .
Target of Action
Biochemical Pathways
Preparation Methods
The synthesis of 1-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]cyclopentan-1-ol typically involves the reaction of 2-mercaptobenzothiazole with cyclopentanone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization or distillation.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, where halogens or other substituents can be introduced using reagents like halogenating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]cyclopentan-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound has shown potential in biological studies, particularly in the development of new pharmaceuticals due to its bioactive properties.
Medicine: Research has indicated its potential use in developing drugs for treating various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes, rubber accelerators, and other industrial chemicals.
Comparison with Similar Compounds
1-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]cyclopentan-1-ol can be compared with other benzothiazole derivatives, such as:
2-Mercaptobenzothiazole: Known for its use in rubber vulcanization and as a corrosion inhibitor.
Benzothiazole: Used in the synthesis of dyes and as a flavoring agent.
Benzothiazole-2-thiol: Utilized in the development of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-ylsulfanylmethyl)cyclopentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS2/c15-13(7-3-4-8-13)9-16-12-14-10-5-1-2-6-11(10)17-12/h1-2,5-6,15H,3-4,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKCJJDUPDUMBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CSC2=NC3=CC=CC=C3S2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NOS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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